molecular formula C8H16O B1347100 4-Ethylcyclohexanol CAS No. 4534-74-1

4-Ethylcyclohexanol

Cat. No.: B1347100
CAS No.: 4534-74-1
M. Wt: 128.21 g/mol
InChI Key: RVTKUJWGFBADIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where an ethyl group is substituted at the fourth position of the cyclohexane ring. This compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the ethyl and hydroxyl groups around the cyclohexane ring.

Scientific Research Applications

4-Ethylcyclohexanol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its derivatives are studied for their potential use in pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols and ketones.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

    Industry: this compound is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Safety and Hazards

When handling 4-Ethylcyclohexanol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanol can be synthesized through the hydrogenation of 4-ethylcyclohexanone. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction can be represented as follows:

4-Ethylcyclohexanone+H2This compound\text{4-Ethylcyclohexanone} + \text{H}_2 \rightarrow \text{this compound} 4-Ethylcyclohexanone+H2​→this compound

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of 4-ethylcyclohexanone. The process involves the use of a continuous flow reactor where the reactants are passed over a fixed bed of catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 4-ethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to 4-ethylcyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can produce 4-ethylcyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-Ethylcyclohexanone.

    Reduction: 4-Ethylcyclohexane.

    Substitution: 4-Ethylcyclohexyl chloride.

Comparison with Similar Compounds

    Cyclohexanol: The parent compound, differing only by the absence of the ethyl group.

    4-Methylcyclohexanol: Similar structure but with a methyl group instead of an ethyl group.

    4-Propylcyclohexanol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness of 4-Ethylcyclohexanol: this compound is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The ethyl group also affects the compound’s steric and electronic environment, making it distinct from its analogs.

Properties

IUPAC Name

4-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTKUJWGFBADIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196485, DTXSID101312435, DTXSID301314013
Record name 4-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-74-1, 19781-62-5, 19781-61-4
Record name 4-Ethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4534-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylcyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylcyclohexanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4534-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-Ethylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans 4-Ethylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLCYCLOHEXANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-ETHYLCYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8GG7C6AP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylcyclohexanol
Reactant of Route 2
4-Ethylcyclohexanol
Reactant of Route 3
4-Ethylcyclohexanol
Reactant of Route 4
4-Ethylcyclohexanol
Reactant of Route 5
4-Ethylcyclohexanol
Reactant of Route 6
4-Ethylcyclohexanol
Customer
Q & A

Q1: How is 4-Ethylcyclohexanol produced through microbial activity?

A1: Certain microorganisms, such as the bacterium Alcaligenes faecalis, can utilize ethylcyclohexane as a carbon source. This bacterium has been shown to produce this compound as a metabolite during ethylcyclohexane degradation. []

Q2: What is the stereoselectivity of microbial transformation of 4-Ethylcyclohexanone to this compound?

A2: Research indicates that the biotransformation of 4-Ethylcyclohexanone by various fungi species, including Colletotrichum lagenarium, predominantly yields trans-4-Ethylcyclohexanol. This highlights the stereoselective nature of these enzymatic reactions. Interestingly, some fungi like Glomerella cingulata and Colletotrichum graminicola favor the production of cis-4-Ethylcyclohexanol. []

Q3: Can this compound be chemically synthesized?

A3: Yes, this compound can be synthesized through the catalytic hydrogenation of 4-ethylphenol. Palladium supported on gamma-aluminum oxide (Pd/γ-Al2O3) has proven to be an effective catalyst for this reaction, achieving high conversion rates and selectivity under mild conditions in aqueous solutions. []

Q4: What is the impact of alkyl substitution on the dehydration mechanism of cyclohexanol in acidic environments?

A4: Studies using zeolite H-ZSM5 as a catalyst have shown that the position and size of alkyl substituents on cyclohexanol influence the dehydration mechanism. For example, 4-methylcyclohexanol primarily undergoes E1 elimination, while cis-2-methylcyclohexanol favors an E2 pathway. Increasing the alkyl chain length, as observed with 2-substituted alcohols, leads to a decrease in activation entropy, likely due to steric effects impacting the transition state. []

Q5: Has this compound been detected in natural sources after treatment with specific agents?

A5: Yes, research has identified this compound as one of the metabolites in ozone-treated pitaya fruit peels. The levels of this compound were found to decrease after ozone treatment, suggesting a possible role in the fruit's senescence process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.